Neodiosmin

Description

Overview of Neodiosmin as a Flavonoid Glycoside in Academic Contexts

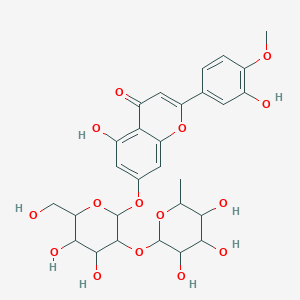

This compound is a naturally occurring flavonoid glycoside, specifically identified as diosmetin-7-O-neohesperidoside. thegoodscentscompany.comacs.orgnih.govresearchgate.net It belongs to the flavone (B191248) subclass of flavonoids, characterized by a 2-phenylbenzo-γ-pyrone skeleton with a C2-C3 double bond. acs.org As a glycoside, this compound features a disaccharide moiety, neohesperidose, attached to the aglycone, diosmetin (B1670712), at the C-7 position through an O-glycosidic linkage. thegoodscentscompany.comacs.orgnih.govacs.org This glycosylation significantly influences its solubility, stability, and biological activities within the plant kingdom. researchgate.net

The chemical structure of this compound is defined by its molecular formula C₂₈H₃₂O₁₅ and a molecular weight of approximately 608.5 g/mol . nih.govlabsolu.cauni.lu Key identifiers include its CAS Number 38665-01-9 and PubChem CID 14310763 (also listed as 69964214 in some sources). thegoodscentscompany.comnih.govlabsolu.cauni.lu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₃₂O₁₅ | nih.govlabsolu.cauni.lu |

| Molecular Weight | ~608.5 g/mol | nih.govlabsolu.ca |

| CAS Number | 38665-01-9 | thegoodscentscompany.comnih.govlabsolu.ca |

| PubChem CID | 14310763 (also 69964214) | nih.govlabsolu.cauni.luwikimedia.org |

| Physical State | Solid | nih.gov |

| Melting Point | 266 - 268 °C | nih.gov |

This compound is found in various plant species, with a notable presence in Citrus fruits such as oranges, limes, and lemons, as well as in Citrus aurantium and Citrus maxima. researchgate.netacs.orgnih.govmdpi.com It has also been identified in Astilbe chinensis. acs.orgnih.gov Its occurrence as a glycosylated flavone highlights the importance of glycosylation in plant secondary metabolism. nih.govresearchgate.net

Historical Trajectories and Milestones in this compound Research

The study of this compound has evolved alongside broader research into plant flavonoids and their diverse roles. Early investigations likely focused on the isolation and structural elucidation of this compound from its natural sources, particularly Citrus species. Its identification from Citrus aurantium represents a key step in understanding the specific flavonoid profile of this plant. acs.org

A significant aspect of this compound research has been the investigation of its biological activities. Its recognition for properties such as mitigating bitterness in food products has driven research into its potential applications. thegoodscentscompany.comresearchgate.netresearchgate.netresearchgate.net More recent milestones include studies delving into the biosynthetic pathway of this compound in plants, identifying the specific enzymes involved in its formation. The identification of novel uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) in Astilbe chinensis responsible for this compound biosynthesis marks a notable advancement in understanding its production within plant cells. acs.orgnih.gov Research has also explored its role in plant defense mechanisms, highlighting its significance beyond simple metabolic products. acs.orgnih.govresearchgate.netoup.com

Fundamental Significance of this compound in Plant Biochemistry and Physiology

This compound plays a fundamental role in plant biochemistry and physiology, primarily as a component of the plant's secondary metabolism. Flavonoid glycosides like this compound contribute to various plant functions, including pigmentation, UV protection, and defense against pathogens and herbivores. researchgate.net

Recent research underscores this compound's significance in plant immunity. Studies have shown that this compound content is specifically upregulated in plants in response to the activation of both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI), two key components of the plant immune system. oup.com This suggests that this compound acts as a pivotal metabolite that reinforces plant immunity. acs.orgnih.govresearchgate.net Further studies indicate that the plant immune response induced by this compound is dependent on the presence of pattern-recognition receptors (PRRs) and co-receptors. oup.com

Furthermore, the biosynthesis of this compound is intrinsically linked to plant development. Studies on Citrus aurantium have shown that this compound levels change during the developmental stages of leaves and fruits, reaching maximum concentrations during the early stages of growth and gradually decreasing as the organs mature. acs.org This dynamic accumulation pattern suggests a physiological role tied to growth and maturation processes. The biosynthetic pathway involves specific glycosyltransferase enzymes, which catalyze the glycosylation of the diosmetin aglycone. acs.orgnih.govacs.org Understanding these enzymatic steps is crucial for comprehending the regulation of this compound production in plants.

This compound is also recognized for its ability to mitigate bitterness in plants, particularly in citrus fruits. acs.orgresearchgate.netresearchgate.netresearchgate.net This characteristic, while having implications for food quality, is a biochemical trait of the compound that may influence plant-herbivore interactions.

Scope and Objectives of the Comprehensive Academic Research Outline for this compound

A comprehensive academic research outline for this compound should aim to deepen our understanding of its multifaceted roles in plants. The scope of such research would encompass several key areas:

Detailed Biosynthetic Pathway Elucidation: Further identification and characterization of the enzymes and genes involved in this compound biosynthesis across different plant species. This includes understanding the regulatory mechanisms controlling the expression and activity of these enzymes.

Mechanisms of Action in Plant Immunity: Investigating the precise molecular mechanisms by which this compound enhances plant immune responses. This could involve studying its interactions with plant receptors, signaling pathways, and downstream defense responses.

Physiological Roles During Plant Development: Exploring the specific functions of this compound during different stages of plant growth and development, beyond its observed accumulation patterns. This might involve genetic approaches to alter this compound levels and observe the resulting phenotypic changes.

Distribution and Variation in Plant Species: Conducting comprehensive surveys of this compound occurrence and concentration in a wider range of plant species, and investigating the factors that influence its variability.

Environmental and Stress Responses: Examining how environmental factors and various biotic and abiotic stresses affect this compound biosynthesis and accumulation in plants.

The objectives of such research are to provide a holistic understanding of this compound's biological significance, pave the way for potential applications in agriculture (e.g., developing crops with enhanced immunity or improved taste profiles), and contribute to the broader knowledge of flavonoid metabolism and function in the plant kingdom.

Properties

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCNKWWXYVWTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38665-01-9 | |

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 - 268 °C | |

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Neodiosmin in Biological Systems

Identification of Primary Natural Sources of Neodiosmin

This compound has been identified in a variety of plant sources. Research has focused on its presence in economically important crops like citrus fruits, as well as in other plant species.

Citrus Species as Major Contributors (e.g., Citrus aurantium, lime, lemon)

Citrus species are recognized as primary natural sources of this compound. It is a major glycosylated flavone (B191248) found in citrus fruits, including orange, lime, and lemon. researchgate.net Specifically, Citrus aurantium (bitter orange) is noted as a constituent source of this compound. thegoodscentscompany.commedchemexpress.commedchemexpress.comscbt.com Studies have analyzed this compound levels in Citrus aurantium leaves and fruits. researchgate.netacs.org this compound, along with other flavones like rhoifolin (B190594) and diosmin, are among the main flavone O-glycosides identified in citrus juices. nih.gov Citrus maxima has also been reported to contain this compound. nih.gov

Distribution in Other Plant Genera and Families (e.g., Astilbe chinensis, Trollius ledebourii)

Beyond the Citrus genus, this compound has been found in other plant genera and families. It has been isolated from the flowers of Trollius ledebourii REICHB., a species belonging to the Ranunculaceae family. biocrick.comnih.govresearchgate.netresearchgate.net Transcriptomic data analysis of Astilbe chinensis has also indicated the presence of this compound and led to the identification of enzymes involved in its biosynthesis in this plant. acs.orgnih.govx-mol.comx-mol.com

In Planta Distribution and Accumulation Dynamics of this compound

The distribution and accumulation of this compound within a plant are not uniform and can vary depending on several internal and external factors.

Developmental Stage-Dependent Accumulation Patterns in Plant Organs (e.g., leaves, fruits)

Research on Citrus aurantium has shown that this compound levels change during the developmental stages of leaves and fruits. researchgate.netacs.org The concentration of this compound reaches its peak during the initial stages of growth in these organs and gradually decreases as they reach full development. researchgate.netacs.orgresearchgate.net However, the highest rate of this compound synthesis and/or accumulation occurs during the lineal phase of leaf and fruit growth. researchgate.netacs.orgresearchgate.net This pattern of accumulation, where flavonoid content is higher in young or immature tissues and decreases with ripening, is observed for other flavonoids in citrus and other plants as well. e3s-conferences.orgnih.govmaxapress.com

Here is a table summarizing the developmental stage-dependent accumulation pattern of this compound in Citrus aurantium:

| Plant Organ | Developmental Stage | This compound Concentration | Rate of Synthesis/Accumulation |

| Leaves | Early stages of growth | Maximum | High (during lineal phase) |

| Leaves | Full development | Decreased | Lower |

| Fruits | Early stages of growth | Maximum | High (during lineal phase) |

| Fruits | Full development | Decreased | Lower |

Spatial Localization Studies of this compound within Plant Tissues

While specific studies detailing the precise spatial localization of this compound within plant tissues were not extensively found, research on the localization of secondary metabolites, including flavonoids, in plants provides relevant context. Flavonoids are often localized in actively functioning organs such as leaves, flowers, and fruits, as well as in integumentary tissues that serve protective roles. e3s-conferences.org Different plant organs and tissues can vary in both the quantity and qualitative composition of flavonoids. e3s-conferences.org Studies using techniques like mass spectrometry imaging (MSI) are increasingly employed to understand the spatial distribution of compounds within plant tissues, providing insights into their synthesis and function. nih.govnih.govfrontiersin.org Secondary metabolites, including polyphenols and flavonoids, have been observed to be localized in various tissues such as epidermal, parenchymal, and conductive tissues in plants like Sequoia. mdpi.com

Endogenous and Exogenous Factors Influencing this compound Biosynthesis and Accumulation in Plants

The biosynthesis and accumulation of secondary metabolites, including this compound, in plants are influenced by a complex interplay of endogenous and exogenous factors. Internal factors such as genetic background, plant variety, age, developmental stage, and different plant organs play a significant role. maxapress.commaxapress.com For instance, the specific blend of compounds contributing to the flavor profile in citrus is genotype-specific and regulated at the developmental level. nih.gov

Exogenous factors, including environmental conditions, also significantly impact secondary metabolite accumulation. These conditions include light, water, temperature, salinity, and pH. maxapress.commaxapress.com Environmental changes can trigger physiological responses in plants that affect the accumulation of these metabolites. maxapress.commaxapress.com Additionally, microorganisms, both rhizospheric and endophytic, have been shown to play an essential role in regulating the accumulation of secondary metabolites in medicinal plants. maxapress.commaxapress.com They can influence biosynthesis by activating plant immune signaling pathways or by secreting plant hormones that manipulate hormone-mediated pathways. maxapress.commaxapress.commdpi.com The activation of plant immunity, for example, can affect the metabolism of flavonoids. researchgate.net

The biosynthesis of this compound in C. aurantium is thought to involve a pathway where it is derived from the flavanone (B1672756) neohesperidin (B1678168). researchgate.netacs.orgresearchgate.net Enzymes like 4'-O-methyltransferase and glucosyltransferase are implicated in this pathway. researchgate.netresearchgate.net Recent research has identified specific UDP-glycosyltransferases (UGTs) in Astilbe chinensis that are responsible for key glycosylation steps in this compound biosynthesis. acs.orgnih.govx-mol.com

Biosynthesis and Metabolic Pathways of Neodiosmin

Elucidation of Neodiosmin Biosynthetic Pathways in Plants

The biosynthesis of this compound in plants involves a series of enzymatic transformations, primarily focusing on the glycosylation of flavonoid precursors. Research utilizing transcriptomic data has been instrumental in identifying key enzymes involved in this pathway nih.govacs.org.

Characterization of Precursor Molecules and Metabolic Intermediates

This compound is a flavonoid glycoside with diosmetin (B1670712) as its aglycone nih.govacs.org. Diosmetin itself is an O-methylated flavone (B191248), derived from luteolin (B72000) nih.gov. While the detailed upstream pathway leading to diosmetin is part of the general flavonoid biosynthesis route, the glycosylation steps directly producing this compound involve diosmetin as a key intermediate nih.govacs.org. Other potential intermediates include diosmetin-7-O-glucoside, which serves as a substrate for further glycosylation nih.govacs.org.

Identification and Functional Analysis of Key Enzymatic Transformations

Glycosylation, the process of attaching sugar moieties to a molecule, plays a crucial role in the modification of plant secondary metabolites like this compound nih.govacs.org. Uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are the primary enzymes catalyzing these glycosylation reactions nih.govacs.orgresearchgate.net.

Role of Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs) in this compound Glycosylation

UDP-glycosyltransferases are a superfamily of enzymes that catalyze the transfer of a sugar residue from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule, in this case, a flavonoid or flavonoid glycoside nih.govacs.orgresearchgate.net. This glycosylation can affect the solubility, stability, localization, and biological activity of the flavonoid researchgate.net. In the context of this compound biosynthesis, UGTs are responsible for attaching the neohesperidose disaccharide to the 7-hydroxyl group of diosmetin nih.govacs.org.

Specific Glycosyltransferases Involved in this compound Synthesis (e.g., AcUGT73C18, AcUGT79B37)

Specific UGTs have been identified and characterized for their roles in this compound biosynthesis. Studies, particularly in Astilbe chinensis, have identified two novel UGTs: Ach14791 (AcUGT73C18) and Ach15849 (AcUGT79B37) nih.govacs.orgx-mol.comjst.go.jp. AcUGT73C18 is responsible for flavonoid 7-O-glycosylation, likely catalyzing the initial attachment of a glucose unit to diosmetin nih.govacs.orgacs.org. AcUGT79B37 is involved in flavonoid-7-O-glucoside-2″-O-rhamnosylation, indicating its role in adding a rhamnose unit to the glucose already attached at the 7-position, thus forming the neohesperidose moiety nih.govacs.orgx-mol.com.

Research findings have detailed the enzymatic properties and catalytic promiscuity of these UGTs. For instance, AcUGT73C18 primarily catalyzes 7-O-glycosylation of flavonoids acs.org. AcUGT79B37 specifically transfers a rhamnose unit to the 2″-OH position of flavonoid 7-O-glucosides acs.org.

Table 1: Key UGTs in this compound Biosynthesis

| Enzyme | Proposed Function in this compound Pathway | Source Organism |

| AcUGT73C18 | Flavonoid 7-O-glycosylation | Astilbe chinensis |

| AcUGT79B37 | Flavonoid-7-O-glucoside-2″-O-rhamnosylation | Astilbe chinensis |

Investigation of One-Pot Enzyme-Catalyzed Cascade Reactions for this compound Biosynthesis

The identification of the specific UGTs involved has facilitated the development of in vitro biosynthesis routes for this compound. One-pot enzyme-catalyzed cascade reactions have been established to mimic the plant's biosynthetic pathway nih.govacs.orgjst.go.jpdp.tech. This approach combines the activity of multiple enzymes in a single reaction vessel, allowing for the sequential conversion of precursors to the final product nih.govmdpi.comnih.gov. Using AcUGT73C18 and AcUGT79B37 in a one-pot reaction has successfully demonstrated the biosynthesis of this compound from diosmetin and the appropriate sugar donors nih.govacs.org. This method also allowed for the synthesis of other flavonoid-7-O-disaccharide compounds like lonicerin (B1683047) and rhoifolin (B190594) nih.govacs.org.

Regulatory Mechanisms Governing this compound Biosynthesis

While the enzymatic steps in this compound biosynthesis are being elucidated, the regulatory mechanisms controlling these pathways are also a subject of research. The expression levels and activity of the involved UGTs, such as AcUGT73C18 and AcUGT79B37, are likely regulated at the transcriptional and post-transcriptional levels in response to developmental cues and environmental stimuli acs.org. Further research is needed to fully understand the complex regulatory network that governs this compound production in plants.

Genetic and Transcriptomic Regulation of Glycosyltransferase Gene Expression

Glycosylation, the process of attaching sugar moieties to other molecules, plays a vital role in modifying plant secondary metabolites, including flavonoids like this compound. acs.orgnih.govx-mol.comnih.gov This modification, catalyzed by glycosyltransferases (UGTs), can influence the solubility, stability, localization, and bioactivity of these compounds. nih.gov

Transcriptomic analysis has been instrumental in identifying UGTs potentially involved in this compound biosynthesis. In Astilbe chinensis, for example, two novel UDP-glycosyltransferases, Ach14791 (AcUGT73C18) and Ach15849 (AcUGT79B37), have been identified through transcriptomic data analysis. acs.orgnih.govx-mol.com AcUGT73C18 is suggested to be responsible for flavonoid 7-O-glycosylation, while AcUGT79B37 is implicated in flavonoid-7-O-glucoside-2″-O-rhamnosylation. acs.orgnih.govx-mol.com These findings highlight the specific enzymatic steps involved in adding the neohesperidoside moiety to the diosmetin aglycone.

The expression of glycosyltransferase genes is subject to complex genetic and transcriptomic regulation. While the specific regulatory mechanisms for this compound biosynthesis genes are still being elucidated, studies on other flavonoid glycosides indicate that UGT gene expression can be influenced by various factors, including developmental cues and environmental stresses. nih.gov Transcriptomic studies in other plant species have also revealed the involvement of UGTs in stress responses and the modulation of flavonoid metabolism. researchgate.netmdpi.com

Influence of Environmental Cues and Developmental Programs on Pathway Modulation

The accumulation of secondary metabolites in plants, including this compound, is significantly influenced by a variety of environmental cues and developmental programs. researchgate.netd-nb.infonih.gov These factors can modulate the activity of biosynthetic pathways at multiple levels, including the regulation of gene expression and enzyme activity.

Environmental factors such as temperature, light intensity, water availability (drought), soil properties, elevated CO2, and ozone have been shown to impact the synthesis and accumulation of secondary metabolites in medicinal plants. d-nb.infonih.govoregonstate.edu For instance, light intensity can affect flavonoid accumulation. nih.govmdpi.com While specific detailed research findings on the direct influence of all these factors on this compound production are still developing, the general principle holds that environmental conditions play a crucial role in shaping the plant's metabolic profile. d-nb.info

Developmental programs also dictate the levels of this compound in plant tissues. Studies on Citrus aurantium have shown that this compound levels change during the development of leaves and fruits. researchgate.net The maximum rate of this compound synthesis and/or accumulation can occur during specific growth phases, such as the lineal phase of leaf and fruit growth. researchgate.net This suggests that the biosynthetic pathway is modulated according to the plant's developmental stage.

Furthermore, interactions with microorganisms, both rhizospheric and endophytic, can influence the accumulation of secondary metabolites in medicinal plants. Some microorganisms can promote plant secondary metabolite biosynthesis by activating plant immune signaling pathways or secreting plant hormones. researchgate.netmaxapress.com

Integration of this compound into Plant Metabolic Networks

Plant metabolism operates as a highly integrated network, where different pathways are interconnected. nih.govnih.govnih.govfrontiersin.org this compound, as a flavonoid glycoside, is integrated into this complex network, interacting with other metabolic pathways.

Interconnections with Other Flavonoid and Secondary Metabolite Pathways

This compound biosynthesis is inherently linked to the broader flavonoid pathway, which originates from the phenylpropanoid pathway. nih.govdoi.org Key enzymes in the general flavonoid pathway, such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI), are involved in producing precursor molecules like naringenin (B18129). mdpi.comdoi.org Naringenin serves as a precursor for various flavonoids, including the aglycone of this compound, diosmetin. doi.org The conversion of naringenin to diosmetin involves further enzymatic steps within the flavonoid pathway, such as hydroxylation and methylation.

Glycosylation, catalyzed by UGTs, then modifies the flavone aglycone (diosmetin) to form this compound. acs.orgnih.govx-mol.com The specific UGTs identified in Astilbe chinensis highlight the glycosylation steps involved in attaching the neohesperidoside moiety. acs.orgnih.govx-mol.com

The flavonoid pathway is interconnected with other secondary metabolite pathways, all stemming from primary metabolism. nih.govnih.govresearchgate.net These interconnections mean that changes in one pathway can influence the flux and accumulation of metabolites in other pathways. For instance, genetic modifications affecting one branch of the metabolic network can lead to the redirection of metabolic flux to alternative branches, impacting the levels of various compounds, including flavonoids and salicylic (B10762653) acid. nih.gov

Positive Feedback Regulation and Signaling Pathways Involving this compound in Plant Immunity

This compound plays a role in plant immunity, acting as a pivotal metabolite that reinforces defense responses. acs.orgnih.govx-mol.com Plant immunity involves a two-tiered system: pattern-triggered immunity (PTI) and effector-triggered immunity (ETI). researchgate.netnih.govoup.comoup.com Both PTI and ETI can induce the accumulation of various metabolites, including flavonoids and their derivatives. researchgate.netnih.govoup.com

Metabolomic analysis has shown that this compound content is specifically upregulated by both ETI and PTI activation in plants, and this upregulation significantly enhances plant immunity. researchgate.netnih.govoup.com This suggests a positive feedback loop where the activation of immune responses leads to increased this compound production, which in turn further sustains or enhances plant immunity. researchgate.netnih.govoup.com

Studies indicate that this compound's role in plant immunity is dependent on the presence of pattern-recognition receptors (PRRs) and co-receptors, which are crucial components of the plant immune system. researchgate.netnih.govoup.com this compound failed to induce a plant immune response in mutants where these receptors were impaired. researchgate.netnih.govoup.com This suggests that this compound likely functions within the established plant immune signaling network, potentially interacting with or modulating pathways downstream of PRR activation.

While the precise signaling pathways involving this compound are still under investigation, plant defense responses involve complex signal transduction networks, including the activation of MAPK cascades and the involvement of defense hormones like salicylic acid (SA) and ethylene (B1197577) (ET). nih.govmdpi.com Secondary metabolites, including some flavonoids, can act as signaling molecules in plant defense. nih.govosf.io The observed positive feedback regulation involving this compound and plant immunity suggests that this compound may participate in or modulate these signaling cascades to amplify or sustain the defense response. researchgate.netnih.govoup.com Further detailed research, potentially integrating multi-omics data, is needed to fully unravel the intricate signaling pathways and molecular mechanisms by which this compound contributes to plant immunity. frontiersin.org

Synthetic Methodologies and Chemoenzymatic Approaches for Neodiosmin and Its Analogs

Biocatalytic and Chemoenzymatic Synthesis of Neodiosmin

Biocatalysis and chemoenzymatic methods offer environmentally friendly and selective routes for flavonoid glycoside synthesis, including this compound.

Enzyme-mediated synthesis utilizes specific enzymes, such as UDP-glycosyltransferases (UGTs), to catalyze the glycosylation of flavonoid aglycones. The synthesis of flavonoid-7-O-disaccharides, including this compound, involves a two-step glycosylation process catalyzed by different UGTs. acs.orgresearchgate.net The first step typically involves a 7-O-glucosyltransferase (UF7GT) that catalyzes the glycosylation at the 7-hydroxyl site of the flavonoid aglycone using UDP-glucose as the glycosyl donor. acs.orgresearchgate.net The second step involves a rhamnosyltransferase (RhaT) that adds a rhamnose unit. Specifically, 1,2-rhamnosyltransferase (1,2-RhaT) catalyzes the conversion of a 7-O-glucoside to a 7-O-neohesperidoside, such as this compound. acs.org

Recent research has identified novel UGTs involved in this compound biosynthesis. For example, two UGTs, AcUGT73C18 and AcUGT79B37, identified from Astilbe chinensis, have been shown to be involved in this compound biosynthesis through a one-pot enzyme-catalyzed cascade reaction. AcUGT73C18 is responsible for flavonoid 7-O-glycosylation, while AcUGT79B37 is involved in flavonoid-7-O-glucoside-2″-O-rhamnosylation. acs.org

Microorganism-based biotransformation systems provide a platform for the production of flavonoid glycosides through the metabolic engineering of suitable microbial hosts. Saccharomyces cerevisiae has been explored as a chassis for the biosynthesis of flavonoid-7-O-disaccharides. acs.orgresearchgate.net Engineering S. cerevisiae to include the necessary UGTs and to optimize the supply of UDP-glucose and UDP-rhamnose, the glycosyl donors, is crucial for efficient synthesis. acs.orgresearchgate.net Challenges in engineering these pathways in microorganisms include the scarcity of the required rhamnosyltransferases (1,6-RhaT or 1,2-RhaT), which are primarily found in citrus plants, and the need to balance the supply of UDP-glucose and UDP-rhamnose. researchgate.net Despite these challenges, studies have demonstrated the successful biosynthesis of flavonoid-7-O-disaccharides, including neohesperidin (B1678168) and diosmin, in engineered S. cerevisiae strains. researchgate.net While the direct biosynthesis of this compound in microorganisms is an area of ongoing research, the successful synthesis of other flavonoid-7-O-neohesperidosides like neohesperidin in microbial systems suggests potential for this compound production via similar strategies. researchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves structural modifications to the this compound molecule to explore variations in biological activity and properties. This can involve alterations to the flavonoid aglycone or the attached disaccharide. Research on the synthesis of flavonoid derivatives in general, including those of other flavones and isoflavones, often involves strategies like molecular hybridization and functionalization of different positions on the flavonoid structure. nih.govmdpi.com While specific details on the synthesis of a wide range of this compound analogs were not extensively covered in the provided search results, the general approaches for creating flavonoid derivatives suggest that chemical and enzymatic methods could be employed to modify the diosmetin (B1670712) core or the neohesperidose moiety of this compound to generate novel analogs.

Strategies for Rational Structural Modification of the this compound Scaffold

Rational structural modification of flavonoid scaffolds like this compound is pursued to enhance desired properties, such as solubility, stability, and biological activity researchgate.netnih.govfrontiersin.org. Strategies include altering the glycosylation pattern, introducing different sugar moieties, or modifying the aglycone structure nih.govfrontiersin.org. For instance, the introduction of acetyl groups can increase the solubility and stability of glycosylated flavonoids in lipophilic systems nih.gov. Studies have explored the impact of the glycoside moiety type on glycosylation reactions and the resulting compound properties frontiersin.org.

Molecular dynamics simulations can provide insights into the binding interactions of modified flavonoid structures with target proteins, guiding rational drug design nih.govacs.orgasm.orgnih.gov. Analysis of structural fluctuations upon compound binding can indicate stable interactions nih.govasm.org.

Synthesis and Characterization of Novel Glycosylated Flavone (B191248) Analogs

The synthesis of novel glycosylated flavone analogs often involves coupling flavonoid aglycones with activated sugar donors using various chemical or chemoenzymatic methods nih.govfrontiersin.org. Chemical methods, such as variations of the Koenigs-Knorr or Michael reactions, have been employed, although yields can sometimes be low nih.gov. Chemoenzymatic approaches, utilizing enzymes like lipases or glycosyltransferases, offer alternative routes with potential for improved regioselectivity and yield acs.orgnih.govnih.gov.

Characterization of the synthesized analogs is crucial to confirm their structure and purity. Common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy nih.govacs.org. For example, NMR spectra can confirm the presence of the flavone and sugar moieties, while mass spectrometry can provide molecular weight information nih.govacs.org. Infrared (IR) spectroscopy can also be used to identify characteristic functional groups, such as the C=O ester stretching vibration nih.govacs.org.

Research findings indicate that the position and type of glycosylation can significantly influence the properties of flavonoid analogs. For instance, the 7-linked neohesperidosyloxy group in the A-ring of citrus flavonoids has been associated with bitterness inhibition sci-hub.seresearchgate.net. Studies on novel glycosylated flavonoids have also investigated their inhibitory activity on cell growth, with some acetylated glycoside derivatives showing potent activity against certain human tumor cell lines nih.gov.

Data on the synthesis and characterization of novel glycosylated flavone analogs are often presented in scientific literature, including details on reaction conditions, yields, and spectroscopic data.

Example Data Table: Spectroscopic Data for a Glycosylated Flavone Analog

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Analog X | [Specific peaks] | [Specific peaks] | [Key vibrations] |

| Analog Y | [Specific peaks] | [Specific peaks] | [Key vibrations] |

The synthesis and characterization of inclusion complexes involving this compound and cyclodextrins have also been reported as a strategy to enhance its water solubility sci-hub.seresearchgate.net. Techniques like thermal analysis, powder X-ray diffractometry (XRD), ¹H NMR, FT-IR, and scanning electron microscopy (SEM) are used to characterize these complexes researchgate.net.

Example Data Table: Characterization Data for this compound Inclusion Complex

| Characterization Method | Observation/Result |

| Powder XRD | [Specific diffraction pattern] researchgate.net |

| FT-IR | [Shifts or changes in peaks compared to components] researchgate.net |

| ¹H NMR | [Changes in chemical shifts indicating inclusion] researchgate.net |

| SEM | [Morphological changes] researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques for Neodiosmin

Chromatographic Separation and Purification Methodologies for Neodiosmin

Chromatography plays a vital role in isolating and purifying this compound from complex biological or botanical extracts, as well as for its quantitative and qualitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a widely used technique for the analysis of this compound. It allows for the separation of this compound from other compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. HPLC coupled with UV detection is commonly employed for both qualitative identification and quantitative determination of this compound. The detection is typically performed at specific wavelengths where this compound absorbs light, such as 285 nm. researchgate.net

Studies have utilized reversed-phase HPLC columns, such as C18 columns, with gradient elution using mobile phases consisting of mixtures of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often acidified with a small percentage of an acid like phosphoric acid or formic acid. mdpi.comresearchgate.netnih.gov This approach allows for effective separation of this compound from other flavonoids and phenolic compounds present in plant extracts. mdpi.comresearchgate.net

HPLC-UV-MS has been used to analyze phenolic compounds, including this compound, in citrus fruits. This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. mdpi.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC offers enhanced chromatographic resolution, speed, and sensitivity compared to conventional HPLC, primarily due to the use of smaller particle size stationary phases and higher operating pressures. UHPLC is increasingly being applied for the analysis of complex samples containing this compound.

UHPLC coupled with high-resolution mass spectrometry (HRMS), such as UHPLC-HRMS or UHPLC-FT-ICR-MS, provides highly accurate mass measurements and detailed fragmentation patterns, facilitating the confident identification of this compound in complex matrices like plant extracts and biological samples. mdpi.comnih.govresearchgate.net For instance, UHPLC-FT-ICR-MS has been used for the rapid characterization of chemical constituents, including this compound, in traditional Chinese medicine decoctions. nih.govrsc.org

UHPLC systems typically employ C18 columns with small particle sizes (e.g., 1.8 µm) and utilize gradient elution with mobile phases such as water acidified with formic acid and acetonitrile. nih.gov This setup allows for efficient separation of numerous compounds within a single run, providing detailed metabolic profiles. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Comprehensive Structural Elucidation and Molecular Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and characterization of this compound, providing information about its molecular weight and fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of polar and thermolabile compounds like this compound. ESI produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions, providing information about the molecular weight of the analyte. nih.gov

LC-ESI-MS has been widely used for the identification of this compound in various plant extracts. mdpi.commdpi.comnih.govacs.orgnrfhh.comacs.org The molecular ion or adduct ions observed in the ESI mass spectrum confirm the molecular weight of this compound. For example, this compound has been detected with a protonated molecule [M+H]⁺ at m/z 609.1814 and a deprotonated molecule [M-H]⁻ at m/z 607.16827. nih.govnih.govacs.org

ESI-MS is often coupled with high-resolution mass analyzers, such as time-of-flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can help determine the elemental composition of this compound and its fragments. mdpi.comresearchgate.netacs.orgacs.org

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. This technique provides valuable structural information by revealing the fragmentation pattern of the molecule. rsc.org

For this compound, MS/MS analysis of the protonated or deprotonated molecular ion yields characteristic fragment ions corresponding to the loss of sugar moieties (glucose and rhamnose) and the fragmentation of the flavonoid aglycone (diosmetin). nih.gov For instance, fragmentation of this compound can produce ions at m/z 301 and 286 in positive mode, corresponding to the loss of the sugar moieties and further fragmentation of the aglycone. nih.govnih.govnih.govacs.org In negative mode, fragment ions at m/z 299 and 284 have been observed. nih.govnih.gov These fragmentation patterns are crucial for confirming the structure of this compound and differentiating it from isomeric compounds.

LC-ESI-MS/MS is a powerful technique for the comprehensive characterization of this compound in complex samples, allowing for its identification and structural confirmation based on both retention time and characteristic fragmentation pattern. researchgate.netacs.org

Compound Names and PubChem CIDs

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the elemental and isotopic composition of a sample with high precision. measurlabs.com It provides highly accurate measurements of molecular masses, which is essential for the unequivocal identification of compounds like this compound. measurlabs.commsesupplies.com HRMS is particularly valuable in identifying molecular structures, ranging from small organic molecules to larger biomolecules. measurlabs.com

The principle of HRMS involves the ionization of sample molecules, converting them into charged ions. These ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer. msesupplies.com The high resolving power of HRMS allows for the differentiation of ions with very similar nominal masses, providing a more accurate determination of the molecular formula. This is critical for confirming the identity and purity of isolated this compound.

Studies utilizing techniques such as Ultra-High-Performance Liquid Chromatography–High Resolution Mass Spectrometry (UHPLC-HRMS) have been employed to identify this compound in complex matrices, such as citrus fruit extracts. mdpi.com HRMS, often coupled with liquid chromatography (LC-HRMS), has emerged as a leading technology for broadly profiling chemical exposure agents and related biomolecules, offering high sensitivity, rapid data acquisition, and increased resolution of chemical space. nih.gov The method allows for the detection of various species in high-resolution full scan and confirmation of their identities by HRMS/MS fragmentation. researchgate.net

Predicted Collision Cross Section (CCS) values for this compound adducts have been calculated using CCSbase, providing additional data points for characterization and identification in HRMS analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 609.18141 | 236.7 |

| [M+Na]⁺ | 631.16335 | 237.3 |

| [M+NH₄]⁺ | 626.20795 | 236.5 |

| [M+K]⁺ | 647.13729 | 242.9 |

| [M-H]⁻ | 607.16685 | 230.1 |

| [M+Na-2H]⁻ | 629.14880 | 255.5 |

| [M]⁺ | 608.17358 | 234.6 |

| [M]⁻ | 608.17468 | 234.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Assignments

1D-NMR Spectroscopic Techniques (¹H-NMR, ¹³C-NMR)

One-dimensional NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the hydrogen and carbon atoms within the this compound molecule.

¹H-NMR spectroscopy yields a spectrum where each peak corresponds to a unique set of chemically equivalent protons. The chemical shift of each peak provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) indicates the number of neighboring protons. The integration of the peaks is proportional to the number of protons they represent. ¹H-NMR has been used in the structural investigation of this compound, including studies on its inclusion complexes. researchgate.netchemfaces.com

¹³C-NMR spectroscopy provides signals for each distinct carbon atom in the molecule. bhu.ac.in Similar to ¹H-NMR, the chemical shifts in ¹³C-NMR offer insights into the electronic environment of the carbon atoms, helping to differentiate between various types of carbons (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in While the natural abundance of ¹³C is low, modern NMR techniques, often involving proton decoupling, allow for the acquisition of well-resolved ¹³C-NMR spectra, typically showing a single peak for each unique carbon. bhu.ac.in ¹³C-NMR data, alongside ¹H-NMR, are crucial for confirming the carbon skeleton of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Spectral Fingerprinting of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and spectral fingerprinting of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. khanacademy.org this compound, as a flavonoid, contains conjugated pi systems and functional groups that absorb UV light, making it amenable to analysis by UV-Vis spectroscopy. khanacademy.orgmdpi.com

UV-Vis spectroscopy can be used for the quantification of this compound in solutions by measuring the absorbance at its characteristic maximum wavelength (λmax). sci-hub.se According to one study, the absorbance of this compound solutions was determined at 345 nm for the purpose of quantification using a working curve. sci-hub.se The linear relationship between absorbance and concentration allows for the determination of unknown this compound concentrations in samples. sci-hub.se

Furthermore, the UV-Vis spectrum of this compound serves as a spectral fingerprint, providing a unique absorption profile that can aid in its identification. mdpi.comresearchgate.net The presence of characteristic absorption peaks at specific wavelengths is indicative of the chromophoric groups present in the molecule. Flavonoids, in general, exhibit characteristic absorption peaks in the UV-Vis range, with flavones typically showing absorption around 320 nm. mdpi.com The spectral window between 200 and 500 nm is often used for comparative UV-Vis fingerprinting of plant extracts containing flavonoids. researchgate.net

UV-Vis spectroscopy is a relatively simple, rapid, and cost-effective technique that can be used for both qualitative and quantitative analysis of this compound in various applications, including monitoring extraction processes and assessing the purity of isolated samples.

Application of Other Advanced Spectroscopic Methods (e.g., Infrared Spectroscopy, Raman Spectroscopy)

In addition to HRMS and NMR, other advanced spectroscopic methods like Infrared (IR) and Raman spectroscopy can provide complementary information about the molecular structure and functional groups of this compound.

Infrared (IR) spectroscopy measures the vibrations of molecular bonds when exposed to infrared radiation. Different functional groups within a molecule absorb IR light at specific frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. nrfhh.com FT-IR (Fourier Transform Infrared) spectroscopy is a common technique used for this purpose. researchgate.netchemfaces.comnrfhh.com IR spectroscopy can provide information about the presence of hydroxyl groups, carbonyl groups, aromatic rings, and glycosidic linkages in this compound. Studies have utilized FT-IR to investigate the structural aspects of this compound, particularly in the context of inclusion complex formation. researchgate.netchemfaces.com The spectral region between 1200 and 950 cm⁻¹ is noted to contain functional groups mainly from carbohydrates, which are part of the this compound structure. mdpi.com

Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations. It is based on the inelastic scattering of light. Raman spectroscopy can be used to complement IR spectroscopy, as some vibrations that are weak in IR may be strong in Raman, and vice versa. Raman spectroscopy can provide insights into the skeletal vibrations of the molecule and the presence of specific functional groups. While less commonly reported for this compound specifically compared to IR, Raman spectroscopy is a valuable tool for the characterization of organic compounds and has been used in the analysis of flavonoids and other natural pigments. semanticscholar.orguib.esresearchgate.net

The application of these spectroscopic methods, often in combination with other analytical techniques, contributes to a comprehensive characterization of this compound, aiding in its identification, purity assessment, and structural confirmation.

Structure Activity Relationship Sar Studies of Neodiosmin and Its Analogs

Molecular Determinants of Biological Activity Derived from Neodiosmin's Chemical Structure

The biological activity of this compound is intrinsically tied to its distinct chemical architecture, which includes a flavone (B191248) skeleton and a attached disaccharide group. medchemexpress.com Variations in these structural elements can lead to significant differences in how the molecule interacts with biological targets.

Impact of Glycosylation Patterns on Bioactivity (e.g., Role of the 7-linked neohesperidosyloxy group)

Glycosylation, the attachment of sugar moieties to a molecule, plays a significant role in the bioactivity of flavonoids like this compound. This compound features a neohesperidosyloxy group linked at the 7-position of the flavone A-ring. nih.govnih.govsci-hub.se This specific glycosylation pattern, involving the disaccharide neohesperidose, has been identified as a key determinant of certain biological effects.

Research indicates that the 7-linked neohesperidosyloxy group in the A-ring of the citrus flavonoid skeleton is particularly important for bitterness inhibition. nih.govsci-hub.se This suggests that the presence and the specific type of sugar attached at this position can significantly influence the interaction of the flavonoid with taste receptors or other relevant biological targets involved in taste perception.

In contrast, O-glycosylation in general can sometimes reduce the bioactivity of flavonoids across various properties, although it can also enhance certain activities like anti-HIV or tyrosinase inhibition. science.gov The specific impact of glycosylation is highly dependent on the nature of the glycone, the aglycone, and the position of attachment.

Influence of Flavone Skeleton Substitutions and Modifications on Pharmacological Efficacy

The flavone skeleton, the core structure of this compound, is a critical scaffold whose substitutions and modifications can dramatically alter pharmacological efficacy. Flavonoids, including flavones, possess a basic C6-C3-C6 skeleton, and variations in hydroxylation, methylation, and other substitutions on the A, B, and C rings contribute to their diverse biological profiles. nih.govfrontiersin.org

While specific detailed research findings on the impact of various flavone skeleton substitutions specifically on this compound's pharmacological efficacy were not extensively available in the provided search results beyond the glycosylation at the 7-position, general principles from flavonoid SAR studies can be inferred. For instance, the presence and position of hydroxyl groups on the B-ring are often linked to antioxidant activity. acs.org The degree of unsaturation and oxidation in the C-ring also differentiates flavonoid subclasses and influences their activities. nih.gov

The conversion of flavanones (like neohesperidin (B1678168), from which this compound is derived) to flavones (like this compound) involves oxidation of the C-ring, leading to a planar structure with higher conjugation. This structural change has been suggested to suppress bitterness responses compared to the less conjugated, nonplanar flavanones. acs.org This highlights how modifications to the flavone skeleton can impact taste-related bioactivities.

Rational Design Principles for this compound Analogs with Optimized Biological Profiles

Rational design of this compound analogs aims to create compounds with improved or targeted biological activities based on the understanding of its SAR. This involves identifying key structural features responsible for activity and utilizing computational tools to guide the design process.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Pharmacophoric elements are the essential features of a molecule that are necessary for its biological activity, representing a spatial arrangement of chemical functionalities that interact with a specific biological target. While a specific pharmacophore model solely for this compound was not detailed in the search results, studies on related flavonoids and their interactions with targets like HMG-CoA reductase provide insights into potential key pharmacophoric elements.

Research on pharmacophore modeling for other targets indicates that features like hydrogen bond acceptors, ring aromatics, and hydrophobic regions are common pharmacophoric elements in bioactive compounds. researchgate.net Applying these principles to the this compound scaffold, the hydroxyl groups on the flavone and the sugar moiety, the aromatic rings (A and B), and potentially hydrophobic areas on the molecule would be considered key pharmacophoric elements for interaction with biological targets.

Integration of Computational Approaches in SAR-driven Analog Design

Computational approaches are increasingly integrated into SAR-driven analog design for compounds like this compound. Techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling provide valuable insights into the potential interactions between a compound and its biological target at the molecular level. acs.orgdokumen.pubresearchgate.net

Molecular docking can predict the binding orientation and affinity of this compound and its analogs to target proteins, helping to understand how structural modifications might affect binding strength. mdpi.comnust.edu.pk Molecular dynamics simulations can provide information about the stability of the compound-target complex and the dynamic nature of their interaction. acs.orgresearchgate.net Pharmacophore modeling can identify the essential features required for activity, guiding the design of new analogs with the desired spatial arrangement of these features. researchgate.net

These computational methods allow for the virtual screening of potential analogs and the prediction of their biological activity before synthesis, significantly accelerating the drug discovery and optimization process. dokumen.pubnih.gov For this compound, computational studies have been used to evaluate its potential inhibitory activity against enzymes like HMG-CoA reductase and SARS-CoV-2 main protease, often in comparison with other flavonoids and known inhibitors. mdpi.comacs.orgresearchgate.net This demonstrates the utility of computational tools in exploring the potential bioactivities of this compound and guiding the design of improved analogs.

Preclinical Pharmacological Research and Mechanisms of Action of Neodiosmin

Molecular and Cellular Mechanisms of Action of Neodiosmin

Understanding the molecular and cellular mechanisms of this compound involves examining how it interacts with biological molecules and influences cellular processes. Studies have investigated its potential as a ligand for protein targets and its effects on key signaling cascades.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, AMPK)

This compound has been investigated for its ability to modulate intracellular signaling pathways involved in various cellular responses, including inflammation and metabolism. The nuclear factor-kappa B (NF-κB) pathway is a key regulator of immune and inflammatory responses. researchgate.netnih.govkijob.or.krfrontiersin.org Studies on related flavonoids, such as diosmetin (B1670712) (the aglycone of this compound), have shown inhibition of NF-κB signaling, which contributes to their anti-inflammatory effects. kijob.or.krmdpi.com Activation of the AMP-activated protein kinase (AMPK) pathway is involved in regulating energy metabolism and has been shown to indirectly suppress NF-κB signaling through downstream mediators like SIRT1 and PGC-1α. nih.govresearchgate.netfrontiersin.orgmdpi.com While the search results discuss the modulation of NF-κB and AMPK pathways in the context of other compounds and general mechanisms researchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.comguidetopharmacology.orgciteab.comciteab.comguidetopharmacology.orgxenbase.orgwikipedia.orgunivpm.itresearchgate.netoutbreak.info, specific detailed research findings on how this compound directly modulates these pathways were not explicitly provided in the search snippets. However, flavonoids, in general, are known to influence these pathways. kijob.or.krresearchgate.netnih.gov

Contributions to Cellular Redox Homeostasis (e.g., Antioxidant Mechanisms)

This compound is recognized for its antioxidant properties, contributing to the maintenance of cellular redox homeostasis. thegoodscentscompany.comlabsolu.cadntb.gov.uaunivmed.org Cellular redox homeostasis is a dynamic balance between the production and elimination of reactive oxygen species (ROS). univmed.orgnih.govmdpi.comnih.gov Oxidative stress occurs when this balance is disrupted, leading to cellular damage. univmed.orgnih.gov Flavonoids, including this compound, act as antioxidants through various mechanisms, such as scavenging free radicals and influencing antioxidant enzyme systems. nih.govuam.mxunime.it While the search results highlight the general antioxidant activities of flavonoids and the importance of redox homeostasis labsolu.caoatext.commdpi.comguidetopharmacology.orgunivpm.itdntb.gov.uaunivmed.orgnih.govmdpi.comnih.govuam.mxunime.itwikimedia.orggoogle.comresearchgate.net, specific detailed mechanisms by which this compound contributes to redox homeostasis at a molecular level (e.g., direct interaction with specific antioxidant enzymes or transcription factors like Nrf2) were not extensively detailed in the provided snippets. However, its classification as a flavonoid with strong antioxidant property is noted. thegoodscentscompany.com

In Vitro Studies on Specific Preclinical Biological Activities of this compound

In vitro studies are crucial for evaluating the biological activities of compounds in controlled laboratory settings using cells or cell-free systems. Research on this compound has focused on its anti-inflammatory and antioxidant effects in vitro.

Anti-inflammatory Pathways and Cellular Models

In vitro studies have investigated the anti-inflammatory potential of this compound using various cellular models. Inflammation is a complex process involving the release of pro-inflammatory mediators. frontiersin.orgnih.gov Cellular models, such as LPS-stimulated macrophages or other cell lines, are commonly used to study anti-inflammatory effects. frontiersin.orgmdpi.comnih.gov While the search results mention the anti-inflammatory properties of flavonoids, including this compound, and the use of cellular models stimulated with agents like LPS or IL-1β nih.govkijob.or.krfrontiersin.orgmdpi.comguidetopharmacology.orgnih.govdntb.gov.uaresearchgate.netuni.luresearchgate.net, detailed in vitro data specifically on this compound's effects on anti-inflammatory pathways or the release of specific inflammatory markers in cellular models were not provided in the snippets, except for general mentions of its anti-inflammatory activity. nih.govguidetopharmacology.orgnih.govdntb.gov.uaresearchgate.netuni.luresearchgate.net Studies on a flavanone (B1672756) mix including this compound showed decreased IL-6, IL-8, and nitric oxide (NO) release in a Caco-2 cell-based model stimulated with IL-1β, demonstrating anti-inflammatory activity. nih.govresearchgate.net

Antioxidant Mechanisms in Diverse Cellular and Cell-Free Systems

The antioxidant mechanisms of this compound have been assessed in diverse in vitro systems, including cell-free assays and cellular models. Cell-free assays, such as FRAP, TEAC, DPPH, and ORAC, measure the ability of a compound to scavenge free radicals or reduce oxidizing substances. oatext.comnih.govuam.mxunime.itresearchgate.net Cellular antioxidant assays evaluate the compound's protective effects against oxidative stress in living cells. mdpi.com this compound has shown strong antioxidant properties in in vitro cell-free screening assays. thegoodscentscompany.comnih.govresearchgate.net A study using a flavanone mix including this compound demonstrated antioxidant activity in DPPH and ABTS assays. mdpi.com While specific IC50 values for this compound alone in various antioxidant assays were not consistently provided across the snippets, its inclusion in studies evaluating the antioxidant potential of citrus flavanones highlights its relevance in this area. nih.govresearchgate.netmdpi.com

Antibacterial Activities and Potential Cellular Targets (e.g., CdnP ortholog inhibition)

Research indicates that this compound possesses antibacterial activities, with studies identifying its potential as an inhibitor of CdnP orthologs. CdnP is a phosphodiesterase found in various bacteria, including Mycobacterium tuberculosis. nih.gov Inhibition of CdnP orthologs is being explored as a potential strategy for developing novel antibacterial therapeutics. nih.gov

Preclinical studies, utilizing methods such as structure-based virtual screening and molecular dynamics simulations, have identified this compound as a potent inhibitor of CdnP. nih.gov In one study, this compound demonstrated significant inhibitory activity against CdnP with an IC50 value of 5.50 µM. nih.gov Molecular dynamics simulations suggested a potential coordination bond between this compound and one of the catalytic Mn²⁺ ions at the active site of CdnP. nih.gov Evolutionary analysis of CdnP orthologs suggests that natural products like this compound may exhibit broad antibacterial activity, particularly against those from the Mycobacterium genus, while showing minimal inhibition of host-derived phosphodiesterases, suggesting favorable selectivity. nih.gov

Table 1: Inhibitory Activity of Natural Products Against CdnP

| Compound | IC₅₀ (µM) |

| Ligustroflavone | Superior |

| Rhoifolin (B190594) | Potent |

| This compound | 5.50 |

| Macrosporusone A | Potent |

Note: "Superior" and "Potent" are relative terms used in the source to describe the performance compared to other tested compounds. The specific IC₅₀ for Ligustroflavone and Rhoifolin were not provided in the snippet, only their relative efficacy compared to this compound. nih.gov

Anticancer Potential in In Vitro Cellular Models

Preclinical studies have investigated the anticancer potential of this compound using in vitro cellular models. Flavonoids, as a class of compounds that includes this compound, have demonstrated various therapeutic effects, including anti-tumor mechanisms. researchgate.net Research on citrus flavonoids, which can contain this compound, has shown anticancer activity via the suppression of cell growth and the promotion of cell death by regulating key molecular pathways related to cancer cell proliferation and immune cell function. frontiersin.org

While the search results indicate that flavonoids from sources like citrus fruits have shown anticancer potential in in vitro and in vivo studies, specific detailed research findings or data tables directly focusing on the anticancer effects of this compound alone in various in vitro cellular models are not present in the provided snippets. researchgate.netfrontiersin.orgsci-hub.sesemanticscholar.org The information suggests that this compound, as a flavonoid, may contribute to the observed anticancer activities of flavonoid-rich extracts. researchgate.netfrontiersin.orgsci-hub.sesemanticscholar.org

Immunomodulatory Roles in Plant Pathogen Defense Mechanisms (e.g., Pattern-Triggered Immunity, Effector-Triggered Immunity)

This compound has been shown to play immunomodulatory roles in plant pathogen defense mechanisms, specifically in the context of Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). Plants have evolved a two-tiered immune system comprising PTI and ETI to defend against pathogen invasion. researchgate.netresearchgate.netnih.govmdpi.comnih.gov PTI is activated by the recognition of conserved microbial patterns, while ETI is triggered by the recognition of pathogen effectors. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

Metabolomic analysis has shown that this compound accumulates in plants specifically in response to PTI activation, similar to how glutathione (B108866) is upregulated by ETI. researchgate.net Studies suggest that this compound significantly enhances plant immunity. researchgate.net Further research indicates that this compound's ability to induce a plant immune response requires the presence of pattern-recognition receptors (PRRs)/coreceptors, which are key components of PTI. researchgate.net This suggests a possible model where this compound acts as a signature metabolite induced during PTI activation, contributing to the continuous enhancement of plant immunity. researchgate.net Recent studies also highlight that PTI and ETI are mutually linked and can potentiate each other to achieve stronger plant defenses. researchgate.netresearchgate.netnih.gov

Preclinical Pharmacodynamic Investigations of this compound

Preclinical pharmacodynamic investigations aim to understand the effects of a substance on the body and the mechanisms of its action. dokumen.pub For this compound, these investigations involve assessing its efficacy and molecular interactions in relevant in vitro and potentially in vivo preclinical models.

Efficacy Assessment in Relevant In Vitro Model Systems

Efficacy assessment in relevant in vitro model systems is a crucial step in preclinical pharmacodynamic investigations. nih.govnih.gov These studies utilize cell lines or isolated enzymes to evaluate the biological activity and potency of this compound.

Computational Chemistry and Molecular Modeling of Neodiosmin

Molecular Docking Simulations for Predicting Neodiosmin-Target Interactions and Binding Affinities

Molecular docking is a computational technique pivotal in predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwalisongo.ac.idresearchgate.net In the context of this compound, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Docking studies involving flavonoids, a class of compounds to which this compound belongs, have been conducted against a variety of protein targets implicated in diseases such as cancer. tjnpr.org These studies serve as a valuable framework for understanding how this compound might interact with similar biological macromolecules. The process typically involves preparing the three-dimensional structures of both this compound (the ligand) and the target protein (the receptor). mdpi.commdpi.com Computational software then systematically samples a multitude of conformational and rotational orientations of this compound within the protein's binding site.

A scoring function is employed to estimate the binding affinity for each pose, typically expressed in kcal/mol. researchgate.netnih.gov Lower binding energy values suggest a more favorable and stable interaction. walisongo.ac.id For instance, docking studies on flavonoids with targets like epidermal growth factor receptor (EGFR) and farnesyltransferase have revealed key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. tjnpr.org It is plausible that this compound engages in similar interactions, and molecular docking can predict these with a high degree of accuracy.

The insights gained from these simulations are crucial for understanding the potential mechanisms of action of this compound and for the rational design of more potent derivatives. nih.gov

Table 1: Illustrative Example of Molecular Docking Data for a Flavonoid with a Cancer-Related Protein Target

| Target Protein | Ligand (Flavonoid) | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| EGFR | Myricetin | -9.1 | MET793, LYS745 |

| FTase | Myricetin | -8.5 | ARG202, LYS164 |

| DR5 | Myricetin | -8.2 | CYS209, GLN210 |

| DR4 | Flavone (B191248) | -8.0 | ARG130, SER158 |

This table is illustrative and based on findings for flavonoids similar to this compound to demonstrate the type of data generated from molecular docking studies. tjnpr.org

Molecular Dynamics (MD) Simulations for Investigating Conformational Stability and Binding Dynamics of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability and binding dynamics of this compound in complex with its target protein over time. nih.govnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the fluctuations and conformational changes of the this compound-protein complex in a simulated physiological environment. researcher.lifenih.gov

These simulations can reveal the stability of the initial binding pose predicted by docking. nih.gov By analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms, researchers can assess whether the complex remains stable or undergoes significant conformational changes. nih.gov Furthermore, MD simulations can provide detailed information about the persistence of key interactions, such as hydrogen bonds, and the role of water molecules in mediating the binding. researchgate.netdtu.dk

For flavonoids, MD simulations have been employed to study their interactions with various proteins, providing insights into the dynamic behavior that governs their biological activity. nih.govrsc.org These studies can elucidate the flexibility of different parts of the this compound molecule and the protein's binding pocket, offering a more comprehensive understanding of the binding event. researchgate.net The results from MD simulations are crucial for refining the understanding of this compound's mechanism of action and for the design of analogues with improved binding kinetics. researcher.lifenih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Insight Gained |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the protein and ligand conformation. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Flexibility of different regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Identifies key stable interactions contributing to binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses conformational changes and unfolding/folding events. |

Quantum Chemical Calculations for Delving into Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govasrjetsjournal.orglongdom.org These methods solve the Schrödinger equation to provide detailed information about the distribution of electrons within the molecule, which ultimately governs its chemical properties. researchgate.netekb.eg

By performing DFT calculations, researchers can determine a range of molecular properties for this compound, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). asrjetsjournal.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. asrjetsjournal.org A smaller gap generally indicates a more reactive molecule.

Furthermore, these calculations can elucidate the electrostatic potential surface, revealing the electron-rich and electron-deficient regions of this compound. This information is invaluable for understanding how this compound will interact with its biological targets, predicting sites for nucleophilic and electrophilic attack, and explaining the nature of intermolecular interactions. asrjetsjournal.orgresearchgate.net Quantum chemical calculations have been extensively applied to flavonoids to understand their antioxidant properties by calculating bond dissociation enthalpies and ionization potentials. mdpi.com Such analyses for this compound can provide a fundamental understanding of its chemical behavior and guide the synthesis of derivatives with tailored electronic properties. mdpi.commdpi.com

Table 3: Quantum Chemical Properties Calculated for Flavonoids and Their Significance

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (e.g., antioxidant activity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Electrostatic Potential | Distribution of charge on the molecular surface. | Predicts sites for intermolecular interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and interactions with polar environments. |

Chemoinformatics Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Optimization

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent data-driven approaches to drug discovery and optimization. nih.gov These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

For this compound, chemoinformatics tools can be used to generate a wide range of molecular descriptors that quantify various aspects of its structure, such as its topology, geometry, and electronic properties. jddtonline.infobohrium.com These descriptors can then be used to build QSAR models. A typical QSAR study involves a dataset of compounds with known biological activities. semanticscholar.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that can predict the activity of new, untested compounds based on their calculated descriptors. jddtonline.infobohrium.com